4-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Description
4-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C15H11ClN2O and its molecular weight is 270.72. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Heterocyclic Synthesis
4-(4-Chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one belongs to a class of compounds that serve as crucial intermediates in the synthesis of various heterocyclic compounds. The unique reactivity of such compounds allows for the creation of diverse heterocyclic frameworks under mild reaction conditions. For instance, Gomaa and Ali (2020) highlight the reactivity of related pyrazoline derivatives as building blocks for synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles and thiazoles, spiropyridines, and others, emphasizing their importance in heterocyclic and dyes synthesis Gomaa & Ali, 2020.
Environmental Impact Assessment
Compounds containing the 4-chlorophenyl group, such as this compound, have been studied for their environmental impact, particularly concerning aquatic environments. Krijgsheld and Gen (1986) provide an extensive review of the environmental consequences of chlorophenols, chemicals closely related to 4-chlorophenyl derivatives. They discuss their moderate toxic effects on mammalian and aquatic life and their persistence in environments lacking adapted microflora capable of biodegrading these compounds Krijgsheld & Gen, 1986.
Catalysis and Synthetic Applications
The use of compounds like this compound in catalysis and the synthesis of complex molecules has been explored, with hybrid catalysts playing a significant role in the development of novel heterocyclic structures. Parmar, Vala, and Patel (2023) review the application of hybrid catalysts for the synthesis of pyrano[2,3-d]pyrimidine scaffolds, showcasing the versatility and applicability of these compounds in creating biologically active molecules Parmar, Vala, & Patel, 2023.
Potential Anticancer Applications
The search for new anticancer agents has led to the exploration of pyrazoline derivatives for their tumor specificity and reduced toxicity towards normal cells. Sugita et al. (2017) summarize research on the tumor specificity and keratinocyte toxicity of various compounds synthesized in their laboratory, identifying derivatives with high tumor specificity and minimal toxicity, pointing towards the potential of this compound and its analogs in cancer treatment Sugita et al., 2017.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-8-6-11(7-9-12)14-10-17-18(15(14)19)13-4-2-1-3-5-13/h1-10,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOFGHFQXWHDHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CN2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324045 |
Source
|
Record name | 4-(4-chlorophenyl)-2-phenyl-1H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679117 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400075-09-4 |
Source
|
Record name | 4-(4-chlorophenyl)-2-phenyl-1H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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